

8-Methylquinazoline-2,4(1H,3H)-dione: A Technical Review

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Compound of Interest

Compound Name: *8-Methylquinazoline-2,4(1H,3H)-dione*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific literature on **8-Methylquinazoline-2,4(1H,3H)-dione**, a heterocyclic compound belonging to the quinazolinedione class. While the broader quinazoline-2,4(1H,3H)-dione scaffold is a subject of extensive research due to its diverse pharmacological activities, literature specifically detailing the biological profile of the 8-methyl derivative is limited. This review summarizes the available data on its synthesis and physicochemical properties, and places it within the context of the wider biological activities demonstrated by the parent quinazolinedione structure and its derivatives.

Physicochemical Properties

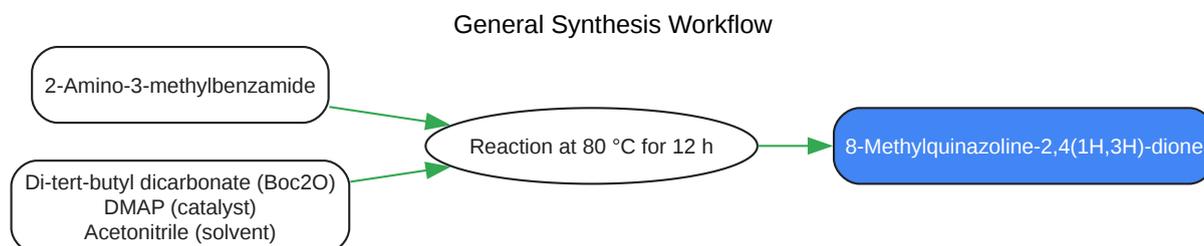
8-Methylquinazoline-2,4(1H,3H)-dione, with the chemical formula $C_9H_8N_2O_2$, is a solid at room temperature.[1][2] Its structure is characterized by a quinazoline core featuring two ketone groups at positions 2 and 4, and a methyl group at position 8 of the benzene ring.

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[2]
Molecular Weight	176.17 g/mol	[2]
CAS Number	67449-23-4	[2]
Appearance	White solid	[1]
Melting Point	>250 °C	[1]

Synthesis and Characterization

A one-pot synthesis of **8-Methylquinazoline-2,4(1H,3H)-dione** has been reported, achieving a 65% yield.[1] The synthesis and characterization data are summarized below.

Synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione



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Caption: General workflow for the synthesis of **8-Methylquinazoline-2,4(1H,3H)-dione**.

Experimental Protocol: Synthesis of 8-Methylquinazoline-2,4(1H,3H)-dione[1]

To a solution of 2-amino-3-methylbenzamide (1.0 mmol) in acetonitrile (10 mL) were added 4-dimethylaminopyridine (DMAP, 20 mol %) and di-tert-butyl dicarbonate (Boc₂O, 3.0 equiv). The resulting mixture was stirred at 80 °C for 12 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column

chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to afford **8-Methylquinazoline-2,4(1H,3H)-dione** as a white solid.

Spectroscopic Data

Data Type	Values
¹ H NMR (400 MHz, DMSO-d ₆), δ (ppm)	11.33 (brs, 1H), 10.39 (brs, 1H), 7.78–7.76 (m, 1H), 7.49–7.47 (m, 1H), 7.09 (t, J = 7.6 Hz, 1H), 2.34 (s, 3H)
¹³ C NMR (100 MHz, DMSO-d ₆), δ (ppm)	163.0, 150.6, 139.3, 136.1, 124.8, 124.2, 122.1, 114.6, 17.3
ESI-HRMS m/z	Calculated for C ₉ H ₉ N ₂ O ₂ [M + H] ⁺ : 177.0659, Found: 177.0663

(Data sourced from ACS Omega, 2020)[1]

Biological Activities of the Quinazoline-2,4(1H,3H)-dione Scaffold

While specific biological data for **8-Methylquinazoline-2,4(1H,3H)-dione** is not readily available in the reviewed literature, the broader class of quinazoline-2,4(1H,3H)-dione derivatives exhibits a wide range of pharmacological activities. This suggests that the 8-methyl derivative could be a valuable scaffold for further investigation and drug development.

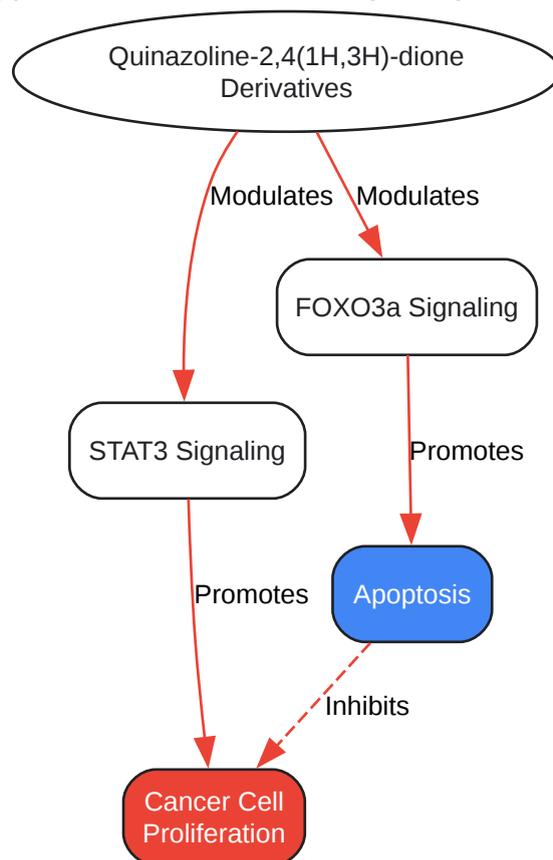
The quinazoline-2,4(1H,3H)-dione core is recognized as a "privileged structure" in medicinal chemistry.[3] Derivatives have been reported to possess antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antihypertensive, and Na⁺/H⁺ exchanger type 1 (NHE-1) inhibitory properties.[3][4][5]

Potential Anticancer Activity

Quinazolinedione derivatives have been investigated for their potential in cancer therapy, with some compounds showing inhibitory effects on critical signaling pathways, such as the Wnt signaling pathway.[3] One study on the parent compound, Quinazoline-2,4(1H,3H)-dione,

demonstrated a cytotoxic effect on HepG2 (hepatocellular carcinoma) cells with an IC₅₀ value of 26.07 μM, potentially through the modulation of STAT3 and FOXO3a signaling.[6]

Hypothesized Anticancer Signaling Pathway



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